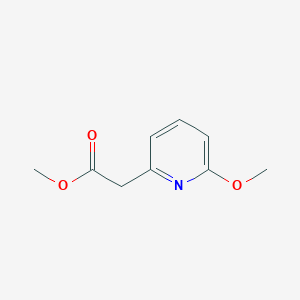

Methyl 2-(6-methoxypyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZQXGQPHMNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Synthetic Significance Within Pyridine Chemistry

The structure of Methyl 2-(6-methoxypyridin-2-yl)acetate, featuring a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 6-position and a methyl acetate (B1210297) group at the 2-position, is of considerable interest to organic chemists. The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, and the specific arrangement of its substituents in this compound offers a unique combination of electronic and steric properties.

The methoxy group, being an electron-donating group, influences the reactivity of the pyridine ring, potentially directing further chemical transformations. The methyl acetate moiety at the 2-position provides a versatile handle for a variety of synthetic manipulations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol.

The synthesis of substituted pyridines like this compound can be approached through several strategic pathways. While specific literature detailing the synthesis of this exact molecule is not abundant, general methods for the preparation of analogous picolyl acetates often involve the functionalization of pre-existing pyridine rings. One common strategy is the palladium-catalyzed cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. nih.govacs.orgsigmaaldrich.comnobelprize.org For instance, a 2-halopyridine could be coupled with a suitable acetate-containing fragment. Another approach involves the lithiation of a substituted picoline (methylpyridine) followed by carboxylation and subsequent esterification. nih.gov

Role As a Key Intermediate in Organic Synthesis Research

The true value of a compound like Methyl 2-(6-methoxypyridin-2-yl)acetate lies in its role as a versatile intermediate for the construction of more complex molecular architectures. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, and compounds bearing this core often exhibit a wide range of biological activities.

While direct applications of this compound in the synthesis of specific commercial products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For example, substituted pyridines are integral components of drugs targeting a wide array of conditions. The presence of both a potential hydrogen bond acceptor (the methoxy (B1213986) group) and a modifiable ester group makes this compound an attractive building block for creating libraries of new chemical entities for drug discovery programs.

Overview of Current Research Landscape and Academic Focus

Direct Alkylation and Carbonylation Strategies

Direct functionalization of the methyl group of pyridine derivatives offers a concise route to pyridine acetates. These methods typically involve the generation of a carbanion followed by reaction with a suitable electrophile.

Deprotonation and Ester Formation from 2-methoxy-6-methylpyridine

A prominent strategy involves the deprotonation of the methyl group of 2-methoxy-6-methylpyridine, followed by carboxylation and esterification. The methoxy (B1213986) group at the 6-position electronically activates the methyl group at the 2-position, facilitating its deprotonation by a strong, non-nucleophilic base.

Lithium diisopropylamide (LDA) is a commonly employed base for such transformations due to its strong basicity and steric hindrance, which minimizes nucleophilic attack on the pyridine ring. The reaction proceeds by the in-situ generation of a pyridylmethanide anion. This anion is then quenched with an appropriate electrophile, such as dimethyl carbonate, to introduce the carbomethoxy group, directly yielding the target ester.

Reaction Scheme:

This one-pot reaction is advantageous due to its atom economy and the direct formation of the desired ester. The reaction conditions, including temperature and solvent, are critical for achieving high yields and minimizing side reactions. Anhydrous conditions are essential to prevent quenching of the highly reactive organolithium intermediate.

Esterification and Transesterification Approaches for Pyridine Acetates

Esterification of the corresponding carboxylic acid, 2-(6-methoxypyridin-2-yl)acetic acid, provides a traditional yet effective route to the methyl ester. Various protocols have been developed to optimize this transformation.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or water is removed as it is formed. libretexts.org

| Catalyst | Alcohol | Conditions | Key Features |

| H₂SO₄ | Methanol | Reflux | Strong acid catalyst, requires careful handling. |

| p-TsOH | Methanol | Reflux, often with a Dean-Stark trap | Solid catalyst, easier to handle than H₂SO₄; allows for azeotropic removal of water. mdpi.com |

This method is generally high-yielding and uses readily available and inexpensive reagents. However, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups.

Alternative Ester Bond Formation Techniques

To circumvent the often harsh conditions of acid-catalyzed esterification, milder methods have been developed. These techniques often employ coupling reagents to activate the carboxylic acid.

One widely used method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.netorganic-chemistry.orgreddit.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org This method is known for its mild reaction conditions and high yields, even with sterically hindered alcohols and acids. organic-chemistry.orgorganic-chemistry.org

Another powerful technique is the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of this compound from methanol. The reaction is highly efficient and occurs under neutral conditions at low temperatures. wikipedia.org The mechanism involves the formation of a phosphonium (B103445) salt intermediate. organic-chemistry.orgkuleuven.bekuleuven.be

| Reagent System | Key Features | Byproducts |

| DCC/DMAP | Mild conditions, high yields. organic-chemistry.orgresearchgate.netorganic-chemistry.orgreddit.com | Dicyclohexylurea (DCU) |

| PPh₃/DEAD or DIAD | Neutral conditions, high efficiency, inversion of stereochemistry at the alcohol. wikipedia.orgorganic-chemistry.orgnih.gov | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |

Transition Metal-Catalyzed Coupling Reactions in Pyridine Acetate (B1210297) Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering a versatile approach to the synthesis of substituted pyridine derivatives.

Palladium-Mediated Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a highly effective palladium-catalyzed method for the formation of C-C bonds. rsc.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. rsc.org For the synthesis of this compound, a plausible strategy involves the coupling of a suitably functionalized pyridine derivative with a reagent that can provide the acetate moiety.

One approach is the coupling of a 2-halo-6-methoxypyridine with the enolate of methyl acetate or a related derivative. Palladium-catalyzed α-arylation of esters has been developed as a direct method for this type of transformation. organic-chemistry.org Alternatively, a Suzuki-Miyaura coupling can be envisioned between a 2-halo-6-methoxypyridine and a boronate ester of methyl acetate.

A more common strategy involves building the pyridine ring with the acetate side chain already present or introduced in a subsequent step. For instance, a dihalopyridine could be selectively coupled at one position, followed by a second coupling or functionalization to introduce the methoxy and acetate groups. The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yields in these reactions. nih.govbeilstein-journals.org

| Coupling Partners | Catalyst System | Key Advantages |

| 2-Halo-6-methoxypyridine + Methyl acetate enolate equivalent | Pd catalyst + Ligand (e.g., phosphine-based) | Direct formation of the C-C bond at the α-position of the ester. organic-chemistry.org |

| 2-Halo-6-methoxypyridine + Methyl (trialkylstannyl)acetate | Pd catalyst | Stille coupling variant, though tin reagents have toxicity concerns. |

| 2-Bromo-6-methoxypyridine + (Methoxycarbonylmethyl)boronic acid pinacol (B44631) ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Utilizes stable and less toxic boronic esters. |

The development of highly active catalysts has significantly expanded the scope of Suzuki-Miyaura couplings to include a wide range of heteroaromatic substrates. nih.gov

Other Metal-Catalyzed Functionalization Processes

Beyond common cross-coupling reactions, other metal-catalyzed processes offer alternative routes to functionalize the pyridine core. A notable example is a cascade reaction involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This is followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.org This method is advantageous due to its mild, neutral conditions and tolerance of a wide array of functional groups, including halides, esters, and nitriles. organic-chemistry.org

Ruthenium-catalyzed reactions have also been investigated for the functionalization of pyridine derivatives. For instance, mechanistic studies on the meta-sulfonation of 2-phenylpyridine (B120327) using ruthenium complexes have provided insights that can guide the design of new catalytic systems for remote C-H functionalization. rsc.org While not a direct synthesis of the target molecule, this research into site-selective functionalization is crucial for developing novel synthetic strategies.

Another approach involves the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides. This domino reaction provides a direct route to fully substituted pyridines from readily available starting materials in a single operation. rsc.org

The following table summarizes various metal-catalyzed reactions for pyridine synthesis:

| Catalyst/Metal | Reaction Type | Key Features | Reference |

| Copper | N-iminative cross-coupling/electrocyclization | Mild conditions, good functional group tolerance | nih.govorganic-chemistry.org |

| Ruthenium | meta-Sulfonation | Site-selective C-H functionalization | rsc.org |

| Silver | Hetero-dimerization of isocyanides | Domino reaction, single operation | rsc.org |

| Palladium | Suzuki Reaction | Functionalization of a 2-(1H-benzo[d]imidazol-2-yl)quinoline moiety | mdpi.com |

Nucleophilic Aromatic Substitution in Substituted Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by nucleophiles. stackexchange.commatanginicollege.ac.in This is due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. matanginicollege.ac.ingcwgandhinagar.com When a nucleophile attacks the C-2 or C-4 position, the resulting anionic intermediate is stabilized by a resonance structure where the negative charge is located on the nitrogen atom. stackexchange.com

In the context of synthesizing this compound, a precursor such as a 2-halo-6-methoxypyridine could undergo nucleophilic substitution with a methyl acetate enolate or a related synthetic equivalent. A practical synthesis of a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was achieved from 2,6-dichloro-3-trifluoromethylpyridine. This involved a regioselective nucleophilic substitution with N-benzylmethylamine. nih.gov

Late-stage functionalization of complex pyridines can also be achieved through a combination of C-H fluorination and subsequent SNAr of the installed fluoride. nih.gov This two-step process allows for the introduction of a diverse range of functional groups under mild conditions. nih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency of pyridine synthesis is highly dependent on several reaction parameters. A study on the synthesis of 2,3,5-trimethylpyridine (B1346980) highlighted the influence of temperature, reaction time, and the type of catalyst on the final yield. The optimal conditions were found to be a temperature of 150 °C, a reaction time of 24 hours, and a specific acidic catalyst.

Solvent choice is another critical parameter. In the synthesis of N-amino pyridine-2,6-dione derivatives, conducting the reaction at reflux in N,N-dimethylformamide (DMF) resulted in a significantly higher yield (80%) compared to other solvents like ethanol (B145695), methanol, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). researchgate.net

The following table illustrates the effect of solvents on the yield of a pyridine derivative synthesis:

| Solvent | Temperature | Yield (%) | Reference |

| Ethanol | Reflux | 58 | researchgate.net |

| Methanol | Reflux | 47 | researchgate.net |

| Acetonitrile | Reflux | 65 | researchgate.net |

| THF | Reflux | 51 | researchgate.net |

| DMF | Reflux | 80 | researchgate.net |

The development of novel catalytic systems is crucial for improving the efficiency and scope of pyridine functionalization. Copper-catalyzed cascade reactions represent a significant advancement, allowing for the modular synthesis of highly substituted pyridines under mild conditions. nih.govorganic-chemistry.org

Ruthenium catalysts have also shown promise, particularly for high-temperature applications like alkene metathesis, which can be relevant for synthesizing precursors to pyridine derivatives. mdpi.com Mechanistic studies of ruthenium-catalyzed reactions, such as the meta-sulfonation of 2-phenylpyridine, are instrumental in designing more effective catalysts for selective functionalization. rsc.org

Scalable Synthetic Approaches (e.g., Large-Scale Batch Synthesis, Continuous Flow Systems)

For the practical application of synthetic methodologies, scalability is a key consideration. Large-scale batch synthesis often requires re-optimization of reaction conditions to ensure safety and efficiency. A practical, large-scale preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate has been reported, highlighting process improvements in regioselectivity and functional group conversion. nih.gov

Continuous flow chemistry offers several advantages for the synthesis of pyridines and their derivatives, including improved scalability, reproducibility, and safety. nih.gov The use of microwave assistance in continuous flow systems can significantly accelerate reaction times, with yields approaching 97% and high production rates. nih.gov Bayesian optimization and machine learning are being integrated with continuous flow systems to accelerate reaction optimization and explore novel synthetic routes. nih.gov

The following table compares batch and continuous flow synthesis approaches:

| Synthesis Approach | Advantages | Challenges | Reference |

| Large-Scale Batch | Established methodology, suitable for many reactions. | Re-optimization for scale-up, potential safety concerns. | nih.gov |

| Continuous Flow | Enhanced scalability, reproducibility, safety, potential for automation. | Initial setup costs, potential for clogging with precipitates. | nih.gov |

Oxidative Transformations

Oxidative processes involving this compound can target either the side chain or the pyridine ring itself, leading to valuable derivatives.

Formation of Carboxylic Acid Derivatives

The ester functionality of this compound can be readily converted to its corresponding carboxylic acid, 2-(6-methoxypyridin-2-yl)acetic acid. This transformation is typically achieved through hydrolysis, a standard reaction for esters. The hydrolysis can be catalyzed by either acid or base.

Under basic conditions, using a reagent such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which is then protonated by the solvent, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid product. The progress of this type of hydrolysis can often be monitored until completion.

Acid-catalyzed hydrolysis, while also feasible, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. This process is reversible and typically requires heating to proceed to completion.

| Reaction | Reagents and Conditions | Product |

| Base-catalyzed Hydrolysis | 1. NaOH, H₂O/MeOH, rt | 2-(6-methoxypyridin-2-yl)acetic acid |

| 2. H₃O⁺ workup | ||

| Acid-catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, Heat | 2-(6-methoxypyridin-2-yl)acetic acid |

This interactive table summarizes typical conditions for the hydrolysis of the title compound.

Pyridine N-Oxide Formation

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can be oxidized to form the corresponding Pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and can influence its biological activity. researchgate.net

Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide (H₂O₂). researchgate.net The reaction with mCPBA is often carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. The N-oxidation of pyridines is a well-established method for modifying their reactivity. researchgate.net For instance, it activates the ring towards nucleophilic substitution at the 2- and 4-positions and can also facilitate electrophilic substitution at the 4-position. rsc.orgnih.gov

| Oxidizing Agent | Typical Solvent | Product |

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH₂Cl₂) | Methyl 2-(6-methoxy-1-oxido-pyridin-1-ium-2-yl)acetate |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Methyl 2-(6-methoxy-1-oxido-pyridin-1-ium-2-yl)acetate |

This interactive table outlines common methods for the N-oxidation of the pyridine ring.

Reductive Transformations

Reductive methods can be selectively applied to either the ester group or the aromatic pyridine ring, providing access to alcohols or saturated heterocyclic systems.

Reduction of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(6-methoxypyridin-2-yl)ethanol. This is a common transformation in organic synthesis, typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, capable of reducing esters to primary alcohols in high yield. acs.orgmasterorganicchemistry.com The reaction is usually conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction must be performed under inert and anhydrous conditions.

Other modern catalytic systems, often employing transition metals like manganese or cobalt in conjunction with hydrosilanes or borohydrides, have also been developed for the selective reduction of esters to alcohols under milder conditions. organic-chemistry.orgnih.gov

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 2-(6-methoxypyridin-2-yl)ethanol |

| Sodium Borohydride (NaBH₄) / CoCl₂ | - | 2-(6-methoxypyridin-2-yl)ethanol |

| Phenylsilane (PhSiH₃) / Mn(I) catalyst | 2-Methyltetrahydrofuran (2-MeTHF) | 2-(6-methoxypyridin-2-yl)ethanol |

This interactive table presents various reagents for the reduction of the ester moiety.

Reduction of Pyridine Ring (where applicable in analogous structures)

The aromatic pyridine ring, while generally stable, can be reduced to either a tetrahydropyridine (B1245486) or a fully saturated piperidine (B6355638) ring under specific conditions. This transformation is highly dependent on the chosen catalyst and reaction conditions.

Catalytic hydrogenation is a common method, employing catalysts such as platinum, palladium, rhodium, or Raney nickel. These reactions often require high pressures of hydrogen gas and elevated temperatures. For instance, rhodium-catalyzed transfer hydrogenation has been shown to be effective for the reduction of pyridinium (B92312) salts.

Alternative methods using chemical reducing agents have also been developed. For example, reduction with sodium in boiling ethanol (the Ladenburg reduction) or with samarium diiodide in the presence of water can yield piperidines. These methods can sometimes offer greater chemoselectivity, preserving other functional groups within the molecule. The choice of method would depend on the desired outcome (tetrahydropyridine vs. piperidine) and the compatibility with the ester and methoxy groups present in the molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring of this compound is a 2,6-disubstituted system, and its reactivity in substitution reactions is governed by the electronic effects of the nitrogen heteroatom, the methoxy group, and the methyl acetate substituent.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. youtube.com Reactions typically require harsh conditions. youtube.com However, the substituents on the ring significantly modulate this reactivity. The methoxy group at the C-6 position is a strong electron-donating group, which activates the ring towards EAS through resonance, directing incoming electrophiles to the ortho and para positions (C-5 and C-3, respectively). Conversely, the pyridine nitrogen and the ester side chain at C-2 are deactivating. Computational studies on 2-methoxypyridine (B126380) suggest that electrophilic attack is favored at the C-3 and C-5 positions. chegg.com In the case of nitration, for example, the reaction on substituted methoxypyridines has been observed to occur at the 3-position. rsc.org Halogenation can also be directed to these positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogen. stackexchange.comechemi.comwikipedia.org In this compound, the methoxy group at the C-6 position can function as a leaving group, especially when activated. This allows for its displacement by various nucleophiles, such as amines or alkoxides. ntu.edu.sg This type of reaction provides a powerful method for further functionalization of the pyridine core. A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the efficient nucleophilic amination of methoxypyridines. ntu.edu.sg

| Reaction Type | Position(s) of Attack | Influencing Factors | Potential Products |

| Electrophilic Substitution | C-3, C-5 | Activating OMe group vs. deactivating ring N and ester | Halogenated or nitrated derivatives |

| Nucleophilic Substitution | C-6 | Ring N activation; OMe as a leaving group | Aminated or alkoxylated derivatives |

This interactive table summarizes the substitution patterns on the pyridine nucleus.

Derivatization of the Acetate Side Chain

The acetate functional group in this compound is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The ester functionality of this compound can be readily hydrolyzed to yield the corresponding carboxylic acid, 2-(6-methoxypyridin-2-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. A proton transfer from the attacking water molecule to the methoxy group is followed by the elimination of methanol as a neutral leaving group. Deprotonation of the resulting oxonium ion gives the final carboxylic acid product. The synthesis of related pyridine-acetic acid derivatives often involves acidic hydrolysis of a corresponding ester or nitrile. evitachem.com

Table 1: Representative Conditions for the Hydrolysis of Pyridine Acetate Derivatives

| Catalyst | Solvent | Temperature | Product |

| Sodium Hydroxide | Water/Methanol | Room Temperature to Reflux | 2-(6-methoxypyridin-2-yl)acetic acid sodium salt |

| Sulfuric Acid | Water/Methanol | Reflux | 2-(6-methoxypyridin-2-yl)acetic acid |

The ester group of this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of amides, hydrazides, and other ester derivatives. These reactions are fundamental in the synthesis of more complex molecules with potential biological activity.

A prominent example of such a transformation is the reaction with hydrazine (B178648) hydrate. This reaction, a form of hydrazinolysis, involves the nucleophilic attack of the hydrazine molecule on the ester's carbonyl carbon. Similar to hydrolysis, this proceeds through a tetrahedral intermediate, followed by the elimination of methanol to yield the corresponding hydrazide, 2-(6-methoxypyridin-2-yl)acetohydrazide. The synthesis of acetohydrazide derivatives from related ethyl esters proceeds efficiently at room temperature in ethanol. nih.gov

This reactivity can be extended to a range of primary and secondary amines to form the corresponding amides. The reaction conditions for amidation can vary depending on the nucleophilicity of the amine, with more reactive amines often requiring milder conditions.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent | Solvent | Product |

| Hydrazine | Hydrazine Hydrate | Ethanol | 2-(6-methoxypyridin-2-yl)acetohydrazide |

| Primary Amine | R-NH₂ | Toluene | N-alkyl-2-(6-methoxypyridin-2-yl)acetamide |

| Secondary Amine | R₂NH | Toluene | N,N-dialkyl-2-(6-methoxypyridin-2-yl)acetamide |

Complex Molecule Construction via Coupling Reactions

While the acetate side chain offers a handle for derivatization, the pyridine ring of this compound can participate in various cross-coupling reactions, enabling the construction of more elaborate molecular architectures. Although direct coupling reactions on this specific molecule are not extensively documented in the provided search results, the reactivity of similar pyridine and quinoline (B57606) systems in palladium-catalyzed reactions suggests its potential as a coupling partner. nih.govmdpi.com

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, could potentially be employed to introduce aryl or vinyl substituents onto the pyridine ring. These reactions typically involve the conversion of a C-H or C-halogen bond into a C-C bond. To make this compound amenable to such reactions, it might first need to be halogenated at a specific position on the pyridine ring.

Table 3: Plausible Coupling Reactions for Functionalization of the Pyridine Ring

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Methyl 2-(6-methoxy-X-arylpyridin-2-yl)acetate |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Methyl 2-(6-methoxy-X-vinylpyridin-2-yl)acetate |

Note: 'X' denotes the position of substitution on the pyridine ring, which would require prior functionalization (e.g., halogenation).

Mechanistic Elucidation of Reaction Pathways

The reactions discussed above proceed through well-established mechanistic pathways.

The hydrolysis and amidation reactions are classic examples of nucleophilic acyl substitution. The key steps involve:

Activation of the carbonyl group (either by protonation in acid-catalyzed hydrolysis or through the inherent electrophilicity of the carbonyl carbon).

Nucleophilic attack by water, hydroxide, or an amine to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate with the expulsion of the leaving group (methanol or methoxide).

Proton transfer steps to yield the final, neutral product.

The palladium-catalyzed coupling reactions follow a more intricate catalytic cycle, which generally includes:

Oxidative Addition: The active palladium(0) catalyst inserts into the C-X bond (where X is typically a halide or triflate) of the functionalized pyridine ring, forming a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura): The organic group from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst.

For the Heck reaction , the mechanism involves the coordination of the alkene to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to form the vinylated product and a palladium-hydride species, which then undergoes reductive elimination to regenerate the catalyst.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information on the number of different types of protons, their electronic environments, and their proximity to other protons. Analysis of a ¹H NMR spectrum for Methyl 2-(6-methoxypyridin-2-yl)acetate would involve the identification of signals corresponding to the methoxy (B1213986) group protons, the protons of the methyl ester, the methylene (B1212753) protons, and the three aromatic protons on the pyridine (B92270) ring.

A hypothetical data table for the ¹H NMR analysis would include:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Data not available | OCH₃ (methoxy) |

| Data not available | Data not available | Data not available | Data not available | CH₂ |

| Data not available | Data not available | Data not available | Data not available | OCH₃ (ester) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the carbons of the pyridine ring, the methoxy carbon, the methylene carbon, and the methyl ester carbon.

A data table for the ¹³C NMR analysis would be structured as follows:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (ester) |

| Data not available | Pyridine-C (quaternary) |

| Data not available | Pyridine-C (quaternary) |

| Data not available | Pyridine-CH |

| Data not available | Pyridine-CH |

| Data not available | Pyridine-CH |

| Data not available | OCH₃ (methoxy) |

| Data not available | CH₂ |

| Data not available | OCH₃ (ester) |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester, C-O stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and the characteristic vibrations of the substituted pyridine ring.

A summary of expected FT-IR absorption bands would be presented in a table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C=O stretch (ester) |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

| Data not available | Data not available | C-O stretch (ester) |

| Data not available | Data not available | C-O stretch (ether) |

| Data not available | Data not available | Pyridine ring vibrations |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of this compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Further fragmentation analysis (MS/MS) could provide insights into the structure by identifying characteristic losses, such as the loss of the methoxy group or the methyl ester group.

A data table for the ESI-MS analysis would typically include:

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M+H]⁺ |

| Data not available | Data not available | Fragment ions |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. researchgate.net Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule with an accuracy of several decimal places. researchgate.net This precision allows for the determination of a compound's elemental formula, a critical step in structure elucidation. chemrxiv.org

For this compound (Molecular Formula: C₉H₁₁NO₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, also helps to resolve the target ion from other ions with the same nominal mass, resulting in a "cleaner" mass spectrum with a reduced baseline noise. researchgate.net This capability is crucial for confident analyte identification, especially in complex matrices. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₂NO₃⁺ | 182.0761 |

| [M+Na]⁺ | C₉H₁₁NO₃Na⁺ | 204.0580 |

Analysis of Fragmentation Patterns

Mass spectrometry, particularly when coupled with techniques like electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. researchgate.net While a specific experimental spectrum for this compound is not detailed in the provided sources, a predictable fragmentation pathway can be proposed based on its structure and general fragmentation rules for similar compounds. arkat-usa.orgmiamioh.edu

The molecular ion (M⁺) would undergo a series of cleavages at its most labile bonds. Key fragmentation pathways would likely involve the ester and methoxy functional groups. The loss of the 5-substituent is a common fragmentation pathway for related heterocyclic compounds. arkat-usa.org

Table 2: Plausible Mass Spectrometric Fragmentation Patterns for this compound

| Proposed Fragment Ion Structure | Fragmentation Pathway | Theoretical m/z |

| [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group | 150 |

| [M - •CH₃]⁺ | Loss of a methyl radical from the pyridine's methoxy group | 166 |

| [M - CO₂CH₃]⁺ | Cleavage of the entire methyl acetate (B1210297) group | 122 |

| [C₇H₇NO]⁺ | Loss of the ester group followed by rearrangement | 121 |

These fragmentation patterns serve as a fingerprint for the molecule, allowing for its identification and differentiation from isomers. The study of fragmentation in related structures, such as ketamine analogues or diazepines, reveals characteristic losses and cleavages that help in identifying unknown compounds within a class. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The pyridine ring, along with its methoxy and methyl acetate substituents, constitutes a chromophoric system that absorbs light in the UV region. The absorption bands observed in the UV-Vis spectrum are attributed to specific electronic transitions. researchgate.net

For this compound, two main types of transitions are expected:

π→π* transitions: These are typically high-intensity absorptions arising from the π-electron system of the pyridine ring.

n→π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the wavelengths and intensities of these electronic transitions. researchgate.net For similar aromatic and heterocyclic systems, intense bands corresponding to π→π* transitions are often observed. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region |

| π→π | Pyridine ring system | ~200-280 nm |

| n→π | N and O heteroatoms | >280 nm (often weak or overlapping) |

X-ray Crystallography for Solid-State Structure Determination (for related compounds and potential application to the target compound)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and build an accurate model of the molecule. wikipedia.org This model provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for this compound is not publicly available, the technique's utility is well-established for related heterocyclic compounds. For instance, X-ray studies on a complex pyrido-imidazo rifamycin (B1679328) derivative were crucial in unequivocally defining its structure, which included a pyridyl moiety. nih.gov Similarly, the technique has been instrumental in understanding the structure of bioactive molecules and their interactions, which is fundamental in fields like drug discovery. nih.govmdpi.com

If suitable crystals of this compound were grown, X-ray crystallography could provide an unambiguous confirmation of its molecular structure, resolving any potential ambiguities from spectroscopic data alone.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) would be used to separate the compound on a silica (B1680970) plate, with visualization under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The compound would elute at a characteristic retention time, and the area of its peak in the chromatogram is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capability of HPLC with the detection and identification power of mass spectrometry. azerbaijanmedicaljournal.net As the compound and any impurities are separated on the column, they are introduced into the mass spectrometer, which provides mass information for each peak. nih.gov LC-HRMS, which uses a high-resolution mass spectrometer as the detector, is particularly effective for identifying unknown impurities by determining their exact masses and, consequently, their elemental formulas. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particles, resulting in faster analysis times, higher resolution, and greater sensitivity. nih.gov A UPLC-MS/MS method has been successfully developed for the analysis of a related N-(2,6-dimethoxypyridine-3-yl) derivative in plasma, demonstrating the technique's applicability for sensitive and rapid quantification. researchgate.net

Table 4: Overview of Chromatographic Techniques for Analysis

| Technique | Principle | Primary Application | Typical Setup |

| TLC | Separation by polarity on a stationary phase plate | Reaction monitoring, qualitative purity check | Silica gel plate, Ethyl Acetate/Hexane mobile phase |

| HPLC | High-pressure separation on a packed column | Quantitative purity assessment | C18 column, Acetonitrile/Water mobile phase, UV detector |

| LC-MS | HPLC separation coupled with mass detection | Impurity identification and quantification | C18 column, Acetonitrile/Water, ESI-MS detector |

| UPLC | HPLC with smaller particle-size columns for higher efficiency | High-throughput purity analysis, fast separations | UPLC BEH C18 column, Methanol (B129727)/Water gradient, MS/MS detector |

Computational and Theoretical Chemistry Studies of Methyl 2 6 Methoxypyridin 2 Yl Acetate

Quantum Chemical Modeling

Quantum chemical modeling is a fundamental tool for investigating the properties of molecules at the electronic level, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like methyl 2-(6-methoxypyridin-2-yl)acetate, which has several rotatable bonds, a conformational analysis is necessary to identify the global minimum energy structure among various possible conformers.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For pyridine (B92270) derivatives, DFT methods have been shown to provide reliable geometric parameters. electrochemsci.orgresearchgate.netnih.gov The expected optimized structure would feature a planar pyridine ring, with the methoxy (B1213986) and acetate (B1210297) substituents adopting specific orientations to minimize steric hindrance and maximize favorable electronic interactions.

Illustrative Optimized Geometrical Parameters:

The following table presents hypothetical, yet chemically reasonable, optimized geometrical parameters for the key structural features of this compound, as would be predicted by DFT calculations. These values are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| Bond Length | C-N (pyridine ring) | ~1.34 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | O-CH₃ (methoxy) | ~1.43 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| Bond Angle | C-O-CH₃ (methoxy) | ~118° |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or 180° |

Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. nih.govnih.gov

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov Studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) have shown that DFT calculations can accurately reproduce the main features of the experimental IR and Raman spectra. documentsdelivered.comresearchgate.net

Illustrative Predicted Vibrational Frequencies:

This table provides representative vibrational frequencies and their assignments for key functional groups in this compound. These are illustrative values based on typical frequency ranges and data from related compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | ~1730 cm⁻¹ |

| C-H Stretch | Aromatic (Pyridine) | 3000-3100 cm⁻¹ |

| C-H Stretch | Aliphatic (Methyl/Methylene) | 2850-2960 cm⁻¹ |

| C-O-C Stretch | Methoxy Ether | 1050-1250 cm⁻¹ |

| Pyridine Ring Stretch | Aromatic Ring | 1400-1600 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. For substituted pyridines, the nature and position of the substituents significantly influence the energies of the frontier orbitals. researchgate.netrsc.org

Illustrative Frontier Molecular Orbital Properties:

The following table presents hypothetical FMO properties for this compound, which would be derived from DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic structure of a molecule. mdpi.comnih.govchemtools.org These descriptors are powerful tools for predicting and rationalizing the chemical reactivity of molecules. They are typically calculated using the energies of the HOMO and LUMO. nih.gov

Key conceptual DFT descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be modified.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule. researchgate.net

These descriptors help in understanding the molecule's behavior in chemical reactions, such as its tendency to act as an electrophile or nucleophile.

Illustrative Conceptual DFT Descriptors:

This table contains illustrative values for the global reactivity descriptors of this compound, calculated from the hypothetical HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

Semi-empirical methods, such as PM6 (Parameterization Method 6), offer a faster, albeit less accurate, alternative to DFT. numberanalytics.com These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental or high-level theoretical data to simplify the calculations. researchgate.net

PM6 is known for its balance of speed and reasonable accuracy for a wide range of organic molecules. acs.orgacs.org It is particularly useful for preliminary conformational searches of large molecules or for modeling systems where DFT would be computationally prohibitive. aip.org While it may not provide the same quantitative accuracy as DFT for properties like reaction barriers, it can be very effective for geometry optimizations and for obtaining qualitative insights into electronic structure. mdpi.com

Illustrative Comparison of DFT and PM6:

The following table provides a qualitative and illustrative comparison of the typical performance and computational cost of DFT and PM6 for a molecule like this compound.

| Feature | DFT (e.g., B3LYP/6-311++G(d,p)) | Semi-Empirical (e.g., PM6) |

| Accuracy | High | Moderate |

| Computational Cost | High | Low |

| Typical Use Case | Accurate energy and property calculations, final geometry optimization. | Rapid conformational analysis, initial geometry screening, very large systems. |

| Parameterization | Ab initio (from first principles) | Empirical (fitted to data) |

Molecular Orbital Visualization and Interpretation

The electronic structure of this compound can be described by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The visualization of these frontier orbitals is crucial for understanding the molecule's reactivity.

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methoxypyridine ring. The nitrogen atom and the oxygen atom of the methoxy group, with their lone pairs of electrons, contribute significantly to the electron density of the aromatic system, making this moiety a likely site for electrophilic attack.

Conversely, the LUMO represents the region where an electron is most likely to be accepted. In this compound, the LUMO is anticipated to be distributed over the pyridine ring and the ester functional group. The electron-withdrawing nature of the ester carbonyl group and the electronegativity of the pyridine nitrogen atom create electron-deficient centers, which are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. While precise energy values require specific quantum chemical calculations, such as those employing Density Functional Theory (DFT), the qualitative distribution of these orbitals provides valuable information about the molecule's reactive sites. tjnpr.org

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Expected Localization | Implied Reactivity |

|---|---|---|

| HOMO | 6-methoxypyridine ring | Site for electrophilic attack |

| LUMO | Pyridine ring and ester group | Site for nucleophilic attack |

Predictive Structure-Reactivity Relationships

The relationship between the structure of this compound and its reactivity can be further quantified through various computational descriptors.

Molecular complexity is a concept that attempts to quantify the intricacy of a molecule's structure. One such measure is the Böttcher complexity index, which considers factors like stereochemistry, unsaturated bonds, branching, and symmetry. medium.com For this compound, the presence of a substituted aromatic ring and an ester group contributes to a moderate level of complexity.

The rotational degrees of freedom, often assessed by the number of rotatable bonds, influence the conformational flexibility of a molecule. This compound possesses several rotatable bonds: the C-C bond between the pyridine ring and the acetate group, the C-O bonds of the ester, and the C-O bond of the methoxy group. This flexibility allows the molecule to adopt various conformations, which can be significant for its interaction with biological targets or its packing in a crystal lattice.

Table 2: Molecular Complexity and Flexibility

| Parameter | Value | Significance |

|---|

| Number of Rotatable Bonds | 4 | Indicates conformational flexibility |

Topological Polar Surface Area (TPSA) is a descriptor used to estimate the polarity of a molecule based on the surface contributions of its polar atoms. openeducationalberta.caopenmolecules.orgnodepit.comchemaxon.com It is a valuable parameter for predicting a molecule's transport properties, such as its ability to cross cell membranes. The TPSA for this compound is calculated based on the contributions of the nitrogen and oxygen atoms.

Table 3: Topological Polar Surface Area

| Descriptor | Calculated Value (Ų) |

|---|

| Topological Polar Surface Area (TPSA) | 48.83 |

This value suggests a moderate degree of polarity for the molecule.

The synthetic accessibility score (SA Score) is a computational metric that estimates the ease with which a molecule can be synthesized. synthiaonline.comscispace.comgithub.ioebi.ac.ukresearchgate.net This score is typically based on a combination of fragment contributions, which are derived from the analysis of millions of known compounds, and a complexity penalty for non-standard structural features. The score ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize).

Table 4: Predicted Synthetic Accessibility

| Descriptor | Score | Interpretation |

|---|

| Synthetic Accessibility (SA) Score | ~2.5 - 3.5 | Relatively straightforward to synthesize |

The predicted SA score for this compound falls in a range that suggests it is a relatively straightforward molecule to synthesize, likely from commercially available starting materials.

Strategic Applications of Methyl 2 6 Methoxypyridin 2 Yl Acetate As a Chemical Building Block

Synthesis of Advanced Organic Scaffolds

The molecular framework of Methyl 2-(6-methoxypyridin-2-yl)acetate is a key starting point for the construction of more complex and functionally rich organic scaffolds. Pyridine (B92270) derivatives are fundamental components in the synthesis of a multitude of natural products and medicinally important compounds. mdpi.com The presence of the acetate (B1210297) moiety provides a handle for chain extension, cyclization, and condensation reactions, while the pyridine ring can participate in various coupling and modification reactions.

For instance, the acetate group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which then can undergo intramolecular reactions with the pyridine ring or with other externally introduced reagents to form fused ring systems. Methodologies for creating fused pyridines and other complex scaffolds often rely on such strategically functionalized precursors. rsc.orgresearchgate.net The synthesis of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones from related propenoate structures demonstrates the potential for building fused heterocyclic systems. researchgate.net

Table 1: Examples of Advanced Scaffolds from Pyridine Precursors

| Precursor Type | Scaffold Type | Reaction Class | Potential Application Area |

|---|---|---|---|

| Functionalized Pyridine Acetate | Fused Bicyclic Heterocycles | Intramolecular Cyclization | Medicinal Chemistry |

| Pyridine Carboxylic Acid | Poly-substituted Pyridines | Cross-Coupling Reactions | Materials Science |

| N-Allylpyridinones | Quinolizinones, Quinolinones | Ring-Closing Metathesis | Drug Discovery |

Intermediate in the Development of Fine Chemicals

In the synthesis of fine chemicals, which include pharmaceuticals, specialty polymers, and other high-value chemical products, intermediates like this compound are crucial. The term "fine chemical" refers to pure, single substances that are produced in limited quantities and sold for their specific functions. Pyridine and its derivatives are frequently used as intermediates in the production of these high-value products. mdpi.com

A patent for the synthesis of a methyl acrylate (B77674) intermediate, specifically E)-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxy-methyl acrylate, highlights the industrial relevance of similar phenylacetate (B1230308) structures in creating complex target molecules. google.com The synthesis of a dual PPARα/γ agonist, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, further illustrates how substituted pyridine frameworks are central to the development of modern therapeutic agents. researchgate.net These examples underscore the role of such compounds as critical stepping stones in multi-step synthetic sequences leading to valuable commercial products.

Precursor in Agrochemical Synthesis Research

The pyridine ring is a common structural motif in many agrochemicals, including herbicides, insecticides, and fungicides. Consequently, research into new and more effective agrochemicals often involves the synthesis and screening of novel pyridine derivatives. This compound serves as a valuable precursor in this field of research. The structural features of this compound can be systematically modified to generate libraries of related molecules. These libraries are then tested for biological activity against various agricultural pests and diseases.

For example, pyridazinone derivatives, which share structural similarities with pyridinones, have been reported to possess insecticidal properties. nih.gov Furthermore, compounds like Kresoxim-methyl, which is (E)-Methyl 2-(methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetate, are established fungicides, demonstrating the utility of the phenylacetate scaffold in agrochemical applications. nih.gov The development of new agrochemicals often begins with lead compounds that can be optimized for efficacy, selectivity, and environmental safety, a process where versatile precursors are indispensable.

Table 2: Phenylacetate Derivatives in Agrochemical Research

| Compound Name | Agrochemical Category | Structural Class |

|---|---|---|

| Kresoxim-methyl | Fungicide | Phenylacetate |

| (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | Intermediate | Phenylacetate |

Construction of Diverse Heterocyclic Systems

The reactivity of this compound allows for its use in the construction of a wide array of heterocyclic systems beyond simple modifications of the initial pyridine ring. The ester functionality can be readily transformed into other groups, such as hydrazides or amides, which can then undergo cyclization reactions to form new rings. For example, reaction with hydrazine (B178648) can lead to the formation of pyridazinone or related nitrogen-containing heterocycles.

The synthesis of various fused heterocyclic systems, such as pyrido[1,2-a]pyridinones and 2H-1-benzopyran-2-ones, has been achieved using related building blocks, showcasing the versatility of these synthons in creating diverse molecular architectures. researchgate.net The ability to construct different ring systems from a single, readily available starting material is a highly desirable feature in synthetic chemistry, as it provides access to a broad range of chemical space for drug discovery and materials science. Research has demonstrated the synthesis of trisubstituted, tetrasubstituted, and fused pyridines from simple starting materials, indicating the broad applicability of such methods. rsc.org

Design and Synthesis of Ligands for Coordination Chemistry

Pyridine-based molecules are among the most widely used ligands in coordination chemistry due to the ability of the nitrogen atom's lone pair of electrons to bind to metal ions. nih.govwikipedia.org this compound possesses two potential coordination sites: the pyridine nitrogen and the carbonyl oxygen of the ester group. This allows it to act as a bidentate ligand, forming stable chelate rings with a metal center. The methoxy (B1213986) group on the pyridine ring can also influence the electronic properties and steric environment of the ligand, thereby affecting the properties of the resulting metal complex.

The combination of a pyridine ring with other donor groups, such as in pyridine-amide or di-2-pyridyl ketone systems, is a well-established strategy for creating ligands that form a variety of coordination clusters and polymers. mdpi.comrsc.org These complexes have applications in catalysis, materials science, and as models for biological systems. The specific geometry and electronic nature of ligands like this compound can be tailored to achieve desired properties in the final metal complex, such as specific catalytic activity or magnetic behavior. mdpi.comnih.gov

Table 3: Coordination Properties of Pyridine-Based Ligands

| Ligand Type | Potential Coordination Sites | Common Metal Ions | Resulting Structures |

|---|---|---|---|

| Pyridine-2-acetate | Pyridine N, Carbonyl O | Pd(II), Ni(II), Cu(II) | Mononuclear Complexes, Coordination Polymers |

| Di-2-pyridyl Ketone | 2x Pyridine N, Carbonyl O | Ni(II), Mn(II) | Coordination Clusters |

| Pyridine-amide | Pyridine N, Amide O/N | Various Transition Metals | Discrete Molecular Assemblies |

Applications in Supramolecular Chemistry and Self-Assembly Processes (based on analogous compounds)

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. Pyridine-containing molecules are excellent candidates for designing self-assembling systems due to their defined geometry and ability to participate in these interactions. Although specific studies on the supramolecular behavior of this compound are not detailed, the principles can be inferred from analogous structures.

Pyridine-amide based ligands, for example, are known to form discrete molecular assemblies and coordination polymers. rsc.org The amide group is a strong hydrogen bond donor and acceptor, and when combined with a pyridine ring, it can direct the formation of highly ordered supramolecular architectures. Similarly, the ester group in this compound can act as a hydrogen bond acceptor. The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing the self-assembled structure. The coordination to metal ions, as discussed previously, is another powerful tool for driving self-assembly, leading to the formation of macrocycles, catenanes, and cages. oup.com These self-assembled structures have potential applications in areas such as molecular recognition, catalysis, and the development of "smart" materials.

Research on Structural Derivatives and Analogues of Methyl 2 6 Methoxypyridin 2 Yl Acetate

Systematic Variation of Pyridine (B92270) Ring Substituents

The pyridine ring of methyl 2-(6-methoxypyridin-2-yl)acetate is a prime target for systematic variation to modulate the electronic and steric properties of the molecule. A general method for preparing polysubstituted pyridines, including derivatives of methyl 2-(pyridin-2-yl)acetate, involves a tandem cycloaddition/cycloreversion reaction sequence utilizing 1,4-oxazin-2-one intermediates. nih.gov This approach allows for the introduction of a wide array of substituents onto the pyridine nucleus.

For instance, the reaction of appropriate 1,4-oxazinone precursors with alkynes can yield highly substituted methyl 2-(pyridin-2-yl)acetate analogues. This methodology has been successfully employed to synthesize derivatives with varying substitution patterns, as detailed in the table below. nih.gov

| Compound ID | Substituents | Yield (%) |

| 10c | 6-Isopropyl, 3-phenyl | 93 |

| 10d | 3,6-Diphenyl | 59 |

| 10e/11e | 5-Methyl, 3-phenyl / 5-Methyl, 4-phenyl | 50 |

| 10f/11f | 3,5-Diphenyl | 56 |

| 10g/11g | 3,5,6-Triphenyl / 4,5,6-Triphenyl | 39 |

| 16a/16b | 5-Methyl, 3-(2-nitrophenyl) / 5-Methyl, 4-(2-nitrophenyl) | 3:2 mixture |

This table showcases the synthesis of various polysubstituted methyl 2-(pyridin-2-yl)acetate derivatives through a cycloaddition/cycloreversion strategy with 1,4-oxazinone precursors. The yields and substituent patterns highlight the versatility of this synthetic route.

Modifications of the Acetate (B1210297) Side Chain

The acetate side chain of this compound provides another critical site for structural modification. These modifications can range from simple ester-to-amide transformations to more complex alterations of the entire side chain, leading to analogues with diverse functionalities.

One common modification is the ester-amide exchange reaction. The use of 2-pyridone derivatives as tautomeric catalysts has been shown to be effective in accelerating these reactions, particularly with primary amines. nih.gov This method allows for the conversion of the methyl ester of a pyridine acetate to a variety of amides, thereby introducing new functional groups and altering the molecule's properties.

Furthermore, the synthesis of related compounds, such as quinine (B1679958) chloroacetate (B1199739), and its subsequent reaction with amines like piperidine (B6355638) or anabasine, demonstrates the feasibility of introducing bulkier and more complex moieties to the acetate backbone. mdpi.com This approach, utilizing a chloroacetate linker, opens up possibilities for creating hybrid molecules with combined functionalities. mdpi.com

Synthesis and Characterization of Novel Pyridine Acetate Analogues

The quest for novel compounds with enhanced or unique properties has driven the synthesis and characterization of a wide array of pyridine acetate analogues. These efforts often involve multi-step synthetic sequences to build complex molecular architectures.

A notable example is the synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. This compound is derived from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which itself is synthesized from 2-cyanopyridine (B140075) and N-phenylthiosemicarbazide. The final esterification step with methanol (B129727) yields the target molecule. wikipedia.org

The characterization of these novel analogues is crucial for confirming their structure and understanding their properties. Techniques such as NMR spectroscopy and mass spectrometry are routinely employed to establish the chemical identity of the synthesized compounds. nih.govnih.gov For instance, in the synthesis of various Pd(II) complexes with functionalized pyridine ligands, both NMR and mass spectrometry were essential for unambiguously establishing the structures of the resulting coordination compounds. nih.govacs.org

Development of Transition Metal Complexes with Pyridine Acetate Ligands

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgjscimedcentral.comresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. researchgate.net The acetate group in pyridine acetate derivatives can also participate in coordination, making these molecules potentially bidentate ligands.

The coordination properties of pyridine ligands can be fine-tuned by the introduction of various substituents on the pyridine ring. nih.govacs.org Both electron-donating and electron-withdrawing groups can influence the electronic properties of the resulting metal complexes. nih.govacs.org For example, a study on Pd(II) complexes with a range of 4-substituted pyridine ligands demonstrated that the basicity of the ligand, as influenced by the substituent, correlates with the properties of the resulting complex. nih.govacs.org

While specific examples of transition metal complexes with this compound as a ligand are not extensively documented in the provided search results, the general principles of pyridine coordination chemistry strongly suggest its potential to form such complexes. The combination of a pyridine nitrogen and a carbonyl oxygen from the acetate group could allow for chelation, leading to stable five-membered ring structures with a metal center. The vast body of research on transition metal complexes with pyridine-based ligands provides a solid foundation for the development of novel complexes with pyridine acetate ligands. wikipedia.orgjscimedcentral.comresearchgate.net

Integration into Fused Heterocyclic Ring Systems (e.g., Imidazopyridines, Thiazoles, Indoles)

The versatile chemical nature of methyl 2-(pyridin-2-yl)acetate and its analogues makes them valuable precursors for the synthesis of more complex, fused heterocyclic ring systems. These reactions often involve the cyclization of the pyridine acetate derivative with other reagents to form new rings.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, often starting from 2-aminopyridine (B139424) derivatives. While a direct cyclization from this compound is not explicitly described, related pyridine derivatives can be envisioned as precursors. For instance, the reaction of a 2-aminopyridine with an α-haloketone is a common route to imidazopyridines.

Thiazoles: Pyridine-substituted thiazoles can be synthesized from precursors derived from pyridine-2-yl-acetamide. For example, the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various α-halogenated carbonyl compounds yields pyridine-substituted thiazole (B1198619) hybrids. This demonstrates the utility of pyridine acetamide (B32628) derivatives in constructing fused thiazole ring systems.

Indoles: The synthesis of indoles from pyridine precursors is a less direct transformation. However, the functional groups present in methyl 2-(pyridin-2-yl)acetate derivatives could potentially be manipulated to facilitate indole (B1671886) ring formation through various synthetic strategies.

Thienopyridines: The synthesis of pyridyl-substituted thienopyridines has been successfully demonstrated. For example, 5-pyridin-2-yl-thieno[3,2-b]pyridine and 6-pyridin-2-yl-thieno[2,3-b]pyridine have been synthesized through multi-step reaction sequences. researchgate.net These syntheses showcase the integration of a pyridine moiety into a fused thieno-pyridine system, highlighting the potential for similar transformations starting from suitably functionalized pyridine acetate precursors. researchgate.net

The following table summarizes some of the fused heterocyclic systems that can be accessed from pyridine-based starting materials, illustrating the broad synthetic utility of this class of compounds.

| Fused Heterocycle | Synthetic Approach |

| Imidazo[1,2-a]pyridines | Reaction of 2-aminopyridines with α-haloketones |

| Pyridine-substituted Thiazoles | Reaction of pyridine-2-yl-acetamide derivatives with α-halogenated carbonyls |

| Thienopyridines | Multi-step synthesis from functionalized thiophene (B33073) and pyridine precursors researchgate.net |

This table provides a general overview of synthetic strategies for constructing fused heterocyclic systems from pyridine-containing starting materials.

Perspectives and Future Research Trajectories in Methoxypyridine Acetate Chemistry

Identification of Underexplored Reaction Pathways